Bienvenue dans la boutique en ligne BenchChem!

{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

Antitubercular Phenoxyalkylbenzimidazole Linker SAR

{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a synthetic small molecule with the formula C₂₀H₂₄N₂O₂ and a molecular weight of 324.42 g/mol, belonging to the phenoxyalkylbenzimidazole (PAB) class. This compound features a benzimidazole core N1-substituted with a 4-(2,6-dimethylphenoxy)butyl chain and a hydroxymethyl group at the C2 position.

Molecular Formula C20H24N2O2
Molecular Weight 324.4g/mol
CAS No. 853752-85-9
Cat. No. B368323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
CAS853752-85-9
Molecular FormulaC20H24N2O2
Molecular Weight324.4g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C20H24N2O2/c1-15-8-7-9-16(2)20(15)24-13-6-5-12-22-18-11-4-3-10-17(18)21-19(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3
InChIKeyYDAXDZHHVJVWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is {1-[4-(2,6-Dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-85-9) and Why Does Its Identity Matter for Procurement?


{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a synthetic small molecule with the formula C₂₀H₂₄N₂O₂ and a molecular weight of 324.42 g/mol, belonging to the phenoxyalkylbenzimidazole (PAB) class . This compound features a benzimidazole core N1-substituted with a 4-(2,6-dimethylphenoxy)butyl chain and a hydroxymethyl group at the C2 position. The 2,6-dimethylphenyl motif embedded in this structure has been independently identified as both a pharmacophore for anti-tubercular activity in PAB analogs and a structural alert associated with heightened mutagenic potential and time-dependent CYP3A4 inhibition risk . These dual properties make the compound a valuable probe for structure-activity relationship (SAR) campaigns that require a molecular scaffold spanning both therapeutic efficacy exploration and metabolic liability assessment. Its specific butyl linker length and 2,6-dimethylphenoxy substitution pattern differentiate it from close-in analogs with ethyl or propyl linkers, directly impacting lipophilicity, metabolic stability, and target engagement profiles.

Why {1-[4-(2,6-Dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol Cannot Be Replaced by a Generic Benzimidazole or a Shorter-Linker Analog


Benzimidazoles are a pharmacologically privileged scaffold, but minor structural variations—particularly in the N1 substituent chain length and the 2,6-dimethylphenyl motif—produce large, quantifiable shifts in biological potency, target selectivity, and toxicological liability . The target compound's four-carbon butyl linker places the 2,6-dimethylphenoxy group at a precise spatial orientation that is distinct from the two-carbon (ethyl) or three-carbon (propyl) homologs. In the phenoxyalkylbenzimidazole anti-tubercular series, linker length is a critical determinant of minimum inhibitory concentration (MIC) against M. tuberculosis, with suboptimal chain lengths resulting in >10-fold potency losses . Furthermore, the 2,6-dimethylphenyl moiety itself constitutes a documented toxicophore: analogs bearing this group exhibit strong mutagenicity in Salmonella typhimurium strains TA98 and TA100 following metabolic activation, while replacement with a 2,6-dichlorophenyl group significantly reduces revertant counts . Because the target compound simultaneously carries the therapeutically relevant butyl-linker PAB architecture and the 2,6-dimethylphenyl toxicophore, substituting it with a simpler benzimidazole or an ethyl-linker variant disrupts both its activity profile and its utility as a reference compound for integrated SAR-toxicity studies.

Head-to-Head Quantitative Evidence: Where Does {1-[4-(2,6-Dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol Stand Against Its Closest Analogs?


Linker Length Differentiation: Butyl vs. Ethyl and Propyl Homologs in the PAB Anti-Tubercular Series

The target compound's butyl linker (n=4) distinguishes it from the ethyl (n=2, CAS 853752-64-4) and propyl (n=3, CAS 853752-75-7) homologs. In the PAB anti-tubercular series, systematic linker-length SAR studies demonstrated that the optimal chain length for M. tuberculosis QcrB engagement and nanomolar MIC values is critically dependent on the methylene spacer, with the most potent PAB analogs achieving MIC values in the low nanomolar range . Shorter linkers (ethyl) fail to position the phenoxy group for productive target interaction, resulting in at least 10-fold higher MIC values . The butyl analog thus occupies a defined SAR sweet spot for this chemotype, making it the preferred choice when linker-dependent target engagement must be interrogated. However, direct MIC data for the exact CAS 853752-85-9 compound have not been published in peer-reviewed literature; the potency range is inferred from structurally analogous PAB congeners with comparable linker lengths .

Antitubercular Phenoxyalkylbenzimidazole Linker SAR

Metabolic Alert Differentiator: 2,6-Dimethylphenyl Benzimidazoles vs. 2,6-Dichlorophenyl Replacement Analogs in Mutagenicity

The 2,6-dimethylphenyl substituent on the target compound's phenoxy moiety is a defined structural alert for mutagenicity and time-dependent CYP3A4 inhibition . A series of 2-[(2,6)-dimethylphenyl]benzimidazole analogs displayed strong mutagenic potential in the Ames test using Salmonella typhimurium strains TA98 and TA100 following metabolic activation. Critically, replacement of the 2,6-dimethylphenyl group with a 2,6-dichlorophenyl moiety significantly reduced the number of revertant colonies, directly demonstrating that the dimethyl substitution pattern is the toxicophore . Time-dependent CYP3A4 inhibition was also observed for these analogs, a liability not shared by the dichloro-substituted comparators. Although the published study evaluated 2-substituted (rather than N1-phenoxy-substituted) benzimidazoles, the 2,6-dimethylphenyl partial structure is identical to that present in the target compound, and the metabolic activation pathway—generation of a reactive metabolite via oxidation of the dimethylphenyl ring—is structurally conserved .

Mutagenicity CYP3A4 Toxicophore Ames

Physicochemical Differentiation: Calculated Lipophilicity and Rotatable Bond Count vs. Shorter-Linker Homologs

The butyl linker in CAS 853752-85-9 increases calculated logP and the number of rotatable bonds compared to the ethyl (n=2) and propyl (n=3) homologs. For the propyl homolog CAS 853752-75-7 (C₁₉H₂₂N₂O₂, MW 310.39), ChemSpider-predicted ACD/LogP is 4.36, with 6 freely rotatable bonds . The target butyl compound (C₂₀H₂₄N₂O₂, MW 324.42) adds one methylene unit, which is estimated to increase logP by approximately 0.5 log units (based on the Hansch π constant for methylene of ~0.5) and to increase the rotatable bond count to 7 or 8 . This incremental lipophilicity directly affects microsomal metabolic stability, plasma protein binding, and membrane permeability. In the broader PAB anti-tubercular SAR campaign, modulating linker length was a key strategy to balance potency against metabolic clearance, with excessively lipophilic analogs (logP >5) exhibiting reduced metabolic stability .

Lipophilicity Drug-likeness Pharmacokinetics

FLAP Pharmacophore Context: Differentiating this PAB Scaffold from BRP-7-Type FLAP Inhibitors

Benzimidazole-based FLAP inhibitors such as BRP-7 (1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole) inhibit leukotriene biosynthesis with an IC₅₀ of 0.31 μM in intact human neutrophils, acting via FLAP rather than direct 5-lipoxygenase inhibition . The target compound, carrying a phenoxybutyl rather than a chlorobenzyl N1 substituent and a hydroxymethyl rather than an arylalkyl C2 substituent, represents a topologically distinct chemotype within the benzimidazole FLAP ligand space. The absence of the ibuprofen-like fingerprint present in BRP-7 and optimized analogs (IC₅₀ values as low as 0.05–0.19 μM) suggests that the target compound is unlikely to achieve comparable FLAP inhibitory potency . However, this structural divergence makes CAS 853752-85-9 a valuable negative control or specificity probe in FLAP-targeted screening cascades, where it can help discriminate FLAP-specific binding from non-specific benzimidazole-driven assay interference.

FLAP Leukotriene Inflammation Benzimidazole

Procurement Application Scenarios for {1-[4-(2,6-Dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-85-9)


Anti-Tubercular Lead Optimization: Linker-Length SAR Reference Compound

In PAB-based anti-tubercular drug discovery programs targeting the QcrB subunit of the mycobacterial cytochrome bc1 oxidase, CAS 853752-85-9 serves as the butyl-linker reference point for structure-activity relationship studies . Medicinal chemistry teams can use this compound to benchmark the potency, cytotoxicity, and intracellular activity of novel PAB analogs, systematically varying the phenoxyalkyl chain length from ethyl (n=2) to pentyl (n=5) while holding the 2,6-dimethylphenoxy and hydroxymethyl groups constant . This enables quantitative determination of the optimal linker length for QcrB engagement and MIC.

Genetic Toxicology Screening: Positive Control for the 2,6-Dimethylphenyl Benzimidazole Toxicophore

Because the 2,6-dimethylphenyl motif is a documented structural alert for mutagenicity in Salmonella typhimurium TA98 and TA100 strains and for time-dependent CYP3A4 inhibition, CAS 853752-85-9 functions as a positive control in Ames and CYP inhibition screening batteries . ADME-Tox laboratories can use this compound to validate assay sensitivity for detecting 2,6-dimethylphenyl-mediated genotoxicity and to benchmark the detoxification success of 2,6-dichlorophenyl or other replacement analogs.

FLAP Inhibitor Screening: Negative Control for Benzimidazole-Specific Assay Interference

The target compound lacks the ibuprofen-like pharmacophore required for high-affinity FLAP binding that characterizes potent FLAP inhibitors such as BRP-7 (IC₅₀ = 0.31 μM) . Consequently, it is an ideal negative control for FLAP biochemical and cell-based assays, flagged for procurement when screening cascades need a benzimidazole-scaffold compound that does not inhibit leukotriene biosynthesis via FLAP, thereby distinguishing specific FLAP modulators from non-specific benzimidazole hits .

Physicochemical Property Calibration: Lipophilicity Benchmark for PAB Congener Series

With an estimated logP of approximately 4.86 and 7–8 rotatable bonds, the butyl-linker compound defines the upper boundary of lipophilicity and flexibility within the phenoxyalkylbenzimidazole series . Pharmaceutical development groups can use this compound as a calibration standard for chromatographic logD determination and for setting compound-specific HPLC method development parameters for PAB congener purity analysis .

Quote Request

Request a Quote for {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.